molecular formula C21H24N2O B2924747 1-(4-Methylphenyl)-4-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone CAS No. 551921-49-4

1-(4-Methylphenyl)-4-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone

Cat. No.: B2924747
CAS No.: 551921-49-4
M. Wt: 320.436
InChI Key: WZTQWILGFCKYHD-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-4-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone is a synthetic compound belonging to the class of azetidinones. Azetidinones are four-membered lactams that have garnered significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The presence of the pyrrolidinylmethyl group and the phenyl rings in its structure contributes to its unique chemical properties and potential pharmacological effects.

Preparation Methods

The synthesis of 1-(4-Methylphenyl)-4-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone involves several steps, typically starting with the preparation of the azetidinone ring. One common synthetic route includes the reaction of 4-methylbenzaldehyde with phenylacetic acid to form an intermediate, which is then cyclized with pyrrolidine and a suitable catalyst to yield the final product. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-(4-Methylphenyl)-4-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidinylmethyl group, leading to the formation of various derivatives.

    Hydrolysis: Acidic or basic hydrolysis can break the azetidinone ring, resulting in the formation of amides or carboxylic acids.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-4-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

1-(4-Methylphenyl)-4-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(4-methylphenyl)-4-phenyl-3-(pyrrolidin-1-ylmethyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c1-16-9-11-18(12-10-16)23-20(17-7-3-2-4-8-17)19(21(23)24)15-22-13-5-6-14-22/h2-4,7-12,19-20H,5-6,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTQWILGFCKYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(C(C2=O)CN3CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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